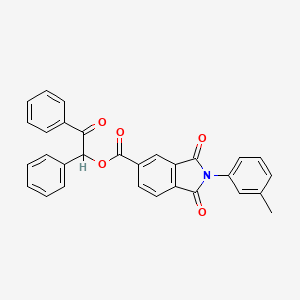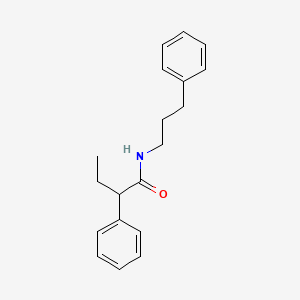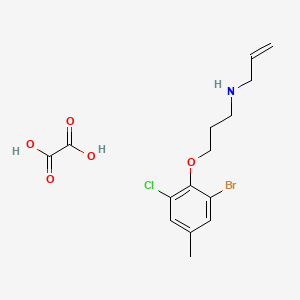
2-oxo-1,2-diphenylethyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Descripción general
Descripción
2-oxo-1,2-diphenylethyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C30H21NO5 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.14197277 g/mol and the complexity rating of the compound is 842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications and Polymer Research
Poly(2-alkenyl-2-oxazoline)s, including variants such as poly(2-isopropenyl-2-oxazoline) (PIPOx), have shown significant promise in various biomedical applications like drug delivery systems, peptide conjugates, or gene delivery. These polymers' reactive 2-oxazoline units facilitate addition reactions with compounds containing a carboxylic group, allowing for the preparation of polymers labeled with fluorescent dyes. Studies have demonstrated the biocompatibility and immunomodulative properties of PIPOx, making it suitable for biomedical applications (Kroneková et al., 2016).
Optoelectronic Properties
Research into 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives has explored their synthesis and optoelectronic properties. These derivatives, with terminal ethynyl- and butadiynyl- substituents, have been investigated for their redox, structural, and optoelectronic characteristics. Such materials are crucial for developing molecular wires and optoelectronic devices, demonstrating significant stability and potential for applications requiring high-performance materials (Wang et al., 2006).
Trypanocidal Activity
The study of 2,5-diphenyloxazole derivatives isolated from Oxytropis lanata roots has uncovered their trypanocidal activity against Trypanosoma congolense. This research highlights the potential of such compounds in treating African trypanosomosis in animals, with specific derivatives showing potent inhibitory activity. This discovery opens avenues for the development of new therapeutic agents based on 2,5-diphenyloxazole derivatives (Banzragchgarav et al., 2016).
Synthetic Chemistry and Reagent Development
The introduction of diphenyl 2-oxo-3-oxazolinylphosphonate [DPPOx] as a carboxyl-activating reagent has facilitated the direct preparation of 3-acyl-2-oxazolones and amides from various carboxylic acids. This advancement in synthetic chemistry underscores the utility of 2-oxazolone heterocycles in creating versatile reagents for chemoselective acyl-transfer, offering efficient pathways to amides, esters, and thiol esters under mild conditions. Such developments are crucial for the synthesis of complex molecules and pharmaceuticals (Kunieda et al., 1983).
Propiedades
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO5/c1-19-9-8-14-23(17-19)31-28(33)24-16-15-22(18-25(24)29(31)34)30(35)36-27(21-12-6-3-7-13-21)26(32)20-10-4-2-5-11-20/h2-18,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDYURJYOXIDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-Butan-2-ylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4004781.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B4004783.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4004790.png)

![propan-2-yl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004802.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4004825.png)
![1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine](/img/structure/B4004832.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4004833.png)
![1-[2-(4-bromophenoxy)ethyl]-3-methylpiperidine](/img/structure/B4004841.png)
![2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4004860.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4004861.png)
![1-[3-(2-Tert-butyl-6-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004867.png)
![N'-[4-(2-bromo-4-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004874.png)
